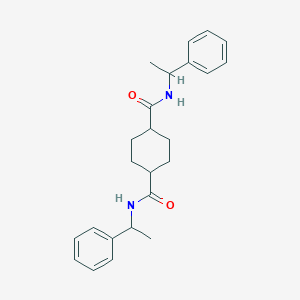
4-fluoro-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-methyl-N-phenylbenzamide is a chemical compound that is used in scientific research to study the mechanism of action of certain receptors in the brain. It is a potent and selective ligand for the sigma-1 receptor, which is involved in various physiological functions, including pain perception, memory, and mood regulation.
Scientific Research Applications
4-fluoro-N-methyl-N-phenylbenzamide is primarily used in scientific research to study the sigma-1 receptor and its role in various physiological functions. It is also used to investigate the potential therapeutic applications of sigma-1 receptor ligands in the treatment of various diseases, including neuropathic pain, depression, and neurodegenerative disorders.
Mechanism of Action
The sigma-1 receptor is a transmembrane protein that is located in various tissues, including the brain. It is involved in modulating the activity of various ion channels and receptors, including the NMDA receptor, which is involved in memory and learning. 4-fluoro-N-methyl-N-phenylbenzamide binds to the sigma-1 receptor with high affinity and selectivity, leading to the modulation of various physiological functions.
Biochemical and physiological effects:
The binding of 4-fluoro-N-methyl-N-phenylbenzamide to the sigma-1 receptor leads to the modulation of various biochemical and physiological functions, including the regulation of calcium signaling, the modulation of neurotransmitter release, and the regulation of ion channel activity. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-methyl-N-phenylbenzamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for the precise modulation of this receptor. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 4-fluoro-N-methyl-N-phenylbenzamide and its potential therapeutic applications. These include the investigation of its effects on other physiological functions, such as inflammation and immune function, and the development of more potent and selective sigma-1 receptor ligands for the treatment of various diseases. Additionally, the potential use of 4-fluoro-N-methyl-N-phenylbenzamide as a diagnostic tool for the detection of sigma-1 receptor abnormalities in various diseases is an area of active research.
Synthesis Methods
The synthesis of 4-fluoro-N-methyl-N-phenylbenzamide involves the reaction of 4-fluorobenzoic acid with N-methyl-N-phenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified by recrystallization or column chromatography.
properties
Product Name |
4-fluoro-N-methyl-N-phenylbenzamide |
|---|---|
Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
4-fluoro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12FNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 |
InChI Key |
GHQGUBZUUFNBBS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)






![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)